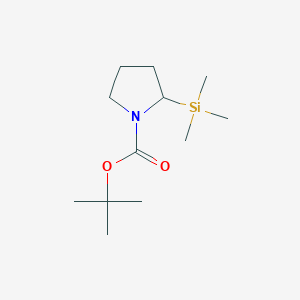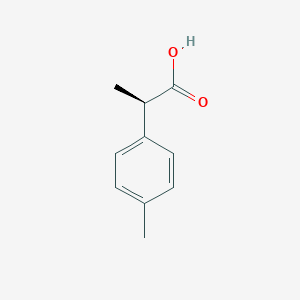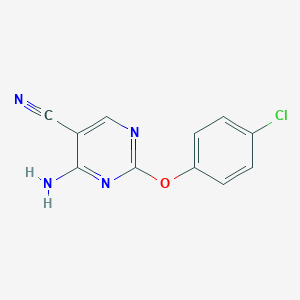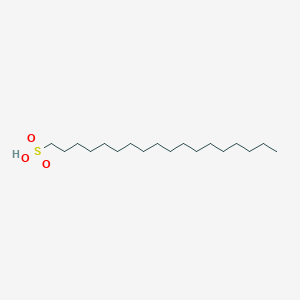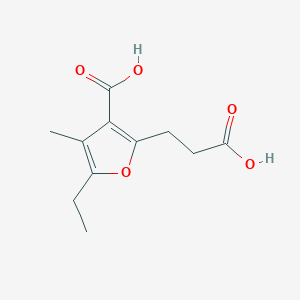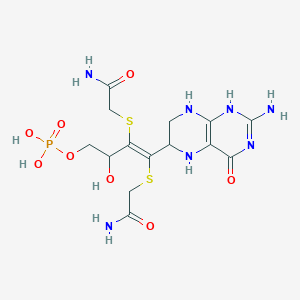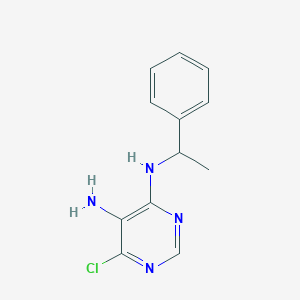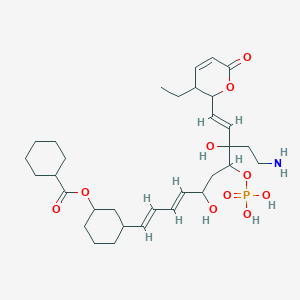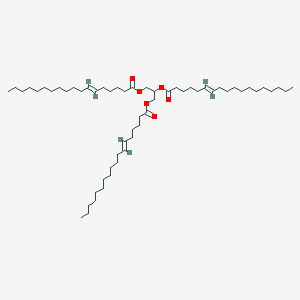
Tripetroselaidin
Vue d'ensemble
Description
Tripetroselinin is an organic compound belonging to the class of triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is found in certain seed oils, particularly those of the Umbelliferae family, such as parsley (Petroselinum) species .
Méthodes De Préparation
Tripetroselinin can be synthesized through the esterification of glycerol with petroselinic acid. The preparation involves the reaction of glycerol with petroselinic acid in the presence of a catalyst, typically an acid or base, to form the triacylglycerol . Industrial production methods often involve the extraction of petroselinic acid from seed oils, followed by its esterification with glycerol . The reaction conditions usually include elevated temperatures and the use of solvents to facilitate the esterification process.
Analyse Des Réactions Chimiques
Tripetroselinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tripetroselinin can lead to the formation of epoxides and hydroxylated derivatives .
Applications De Recherche Scientifique
Tripetroselinin has diverse applications in scientific research. In chemistry, it is used as a model compound to study the behavior of triacylglycerols and their derivatives . In biology, it is used to investigate the metabolic pathways of fatty acids and their role in cellular processes . In medicine, Tripetroselinin is studied for its potential therapeutic effects, particularly in the context of lipid metabolism and related disorders. Industrially, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
Mécanisme D'action
The mechanism of action of Tripetroselinin involves its interaction with cellular enzymes and receptors involved in lipid metabolism. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways . The molecular targets of Tripetroselinin include enzymes like lipoprotein lipase and hormone-sensitive lipase, which play crucial roles in the breakdown and utilization of triacylglycerols .
Comparaison Avec Des Composés Similaires
Tripetroselinin is similar to other triacylglycerols, such as triolein and trilinolein. it is unique due to the presence of petroselinic acid as its fatty acid component . This distinguishes it from other triacylglycerols that contain oleic or linoleic acids. The unique structure of Tripetroselinin imparts specific physical and chemical properties, making it valuable for certain applications .
Similar Compounds::- Triolein
- Trilinolein
- Tri-cis-vaccenin
Propriétés
IUPAC Name |
2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34+,38-35+,39-36+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJUQWPYRYUOY-GMHCBVOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OCC(OC(=O)CCCC/C=C/CCCCCCCCCCC)COC(=O)CCCC/C=C/CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3296-43-3 | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 °C | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tripetroselinin and where is it found?
A1: Tripetroselinin is a triacylglycerol (TAG) primarily composed of petroselinic acid. [] Petroselinic acid is an unusual fatty acid primarily found in seed oils of plants belonging to the Apiaceae (Umbelliferae) family, such as parsley, celery, and carrot. [, ]
Q2: How is the content of petroselinic acid, and consequently tripetroselinin, determined in seed oils?
A2: While gas chromatography (GC) can quantify the overall content of oleic and petroselinic acids together, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the relative amounts of each fatty acid. This combined approach allows for accurate determination of petroselinic acid content. []
Q3: Why is the regiodistribution of fatty acids in tripetroselinin important?
A3: The regiospecific analysis of tripetroselinin, meaning the distribution of fatty acids at the sn-1(3) and sn-2 positions of the glycerol backbone, provides insights into its biosynthesis and potential applications. For instance, parsley seed oil, with a high tripetroselinin content (55.3%), shows petroselinic acid predominantly at the sn-1(3) position, making it a suitable source for petroselinic acid production. []
Q4: Are there any analytical challenges in studying tripetroselinin and related compounds?
A4: Yes, analysis of lipids like tripetroselinin can be challenging. Techniques like Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) coupled with High-Performance Liquid Chromatography (HPLC) have been explored to improve the detection limits and analysis of tripetroselinin and similar lipids in complex mixtures. []
Q5: What are the potential applications of tripetroselinin and petroselinic acid?
A5: While specific applications of tripetroselinin are not extensively discussed in the provided research, its high content in certain seed oils, like parsley seed oil, makes it a potential source for the production of petroselinic acid. [] Petroselinic acid, being a unique fatty acid, can potentially be used in various applications like the production of bio-based polymers, cosmetics, and potentially as a food ingredient.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)

